1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine
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Overview
Description
1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a diphenylmethyl group and a 4-methylbenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of diphenylmethyl chloride with 4-methylbenzylpiperazine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production processes .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)piperazine
- 4-(4-Methylbenzyl)piperazine
- 1-Benzyl-4-(4-methylbenzyl)piperazine
Uniqueness
1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine is unique due to the presence of both diphenylmethyl and 4-methylbenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-benzhydryl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2/c1-21-12-14-22(15-13-21)20-26-16-18-27(19-17-26)25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,25H,16-20H2,1H3 |
InChI Key |
FACGWXSVVJGCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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